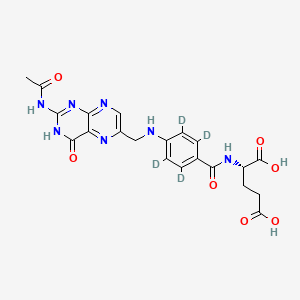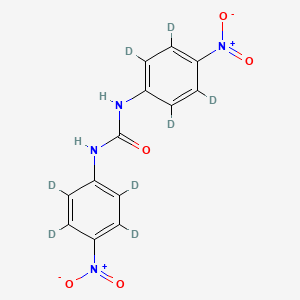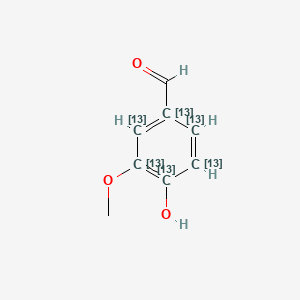
Dovitinib-d8
Vue d'ensemble
Description
Synthesis Analysis
An electrospray ionization tandem mass spectrometry (ESI-MS/MS) method was used to separate dovitinib using an analytical C18 column (50 × 2.1 mm, 1.8 μm) at 25°C . Bosutinib was used as the internal standard (IS). Dovitinib was extracted from mouse plasma using a precipitation procedure .Molecular Structure Analysis
Dovitinib is an oral multikinase inhibitor targeting FGF receptors, PDGF receptors, and VEGF receptors . Its activity against FGF receptors suggests its usefulness in treating cancers after the failure of VEGF/VEGF receptor-targeting agents .Chemical Reactions Analysis
The piperazine-linked benzimidazole multi-kinase inhibitor dovitinib, which has a chemical structure similar to the piperazine-linked bisbenzimidazole minor groove DNA binding compound Hoechst 33258, also bound to DNA, though not as strongly as Hoechst 33258 .Physical And Chemical Properties Analysis
Dovitinib is a small molecule with a molecular weight of 392.438 . Its chemical formula is C21H21FN6O .Applications De Recherche Scientifique
Traitement du cancer du sein
Le Dovitinib a été utilisé dans le traitement du cancer du sein. Dans une étude de phase II, le Dovitinib a été associé au fulvestrant pour traiter les patientes ménopausées atteintes d'un cancer du sein HR+, HER2− qui avait progressé pendant ou après une hormonothérapie antérieure . L'étude a montré que le Dovitinib associé au fulvestrant présentait une activité clinique prometteuse dans le sous-groupe amplifié de la voie FGF .
Inhibition du FGFR
Le Dovitinib est un puissant inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR). Il a montré une activité antitumorale chez les patients fortement prétraités atteints d'un cancer du sein amplifié de la voie FGFR . Il a également montré une activité antitumorale dans les lignées cellulaires de cancer du sein amplifiées par FGFR .
Inhibition du VEGFR
Le Dovitinib est également un inhibiteur du récepteur du facteur de croissance de l'endothélium vasculaire (VEGFR). Cela en fait un candidat potentiel pour le traitement des cancers où le VEGFR joue un rôle important .
Inhibition du PDGFR
Le Dovitinib inhibe le récepteur du facteur de croissance dérivé des plaquettes (PDGFR), qui est souvent surexprimé dans divers types de cancers .
Inhibition du c-KIT
Le Dovitinib a été trouvé pour inhiber le c-KIT, une protéine qui est souvent mutée et hyperactive dans certains types de cancers .
Inhibition du FLT3
Le Dovitinib inhibe la tyrosine kinase 3 de type FMS (FLT3), un type de protéine impliqué dans la croissance et la division cellulaire. Dans certains cancers, le FLT3 est trop activé, ce qui conduit à une croissance rapide des cellules cancéreuses .
Mécanisme D'action
Target of Action
Dovitinib-d8 is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . These include the vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1/3), platelet-derived growth factor receptor β (PDGFR-β), and others . These RTKs play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer development .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity, which prevents the phosphorylation and activation of downstream signaling pathways . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This broad spectrum of inhibition allows this compound to interfere with multiple processes involved in tumor growth and angiogenesis .
Biochemical Pathways
The inhibition of these RTKs by this compound affects several key biochemical pathways. For instance, the drug’s action on FGFRs, VEGFRs, and PDGFR-β disrupts the MAP kinase and AKT pathways, which are critical for cell proliferation and survival . By blocking these pathways, this compound can inhibit tumor growth and induce apoptosis in cancer cells .
Pharmacokinetics
It is known that dovitinib is an orally active small molecule, suggesting that it can be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . In addition, this compound significantly decreases the microvessel density of tumors, indicating its antiangiogenic effects . These effects contribute to the drug’s ability to suppress tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the tumor microenvironment and the genetic makeup of the cancer cells can impact the drug’s efficacy . .
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGJSYPIOVRLQ-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)






